molecular formula C13H19N3O2 B1435236 tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate CAS No. 1421312-15-3

tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

Cat. No.: B1435236
CAS No.: 1421312-15-3
M. Wt: 249.31 g/mol
InChI Key: TZXSHLLUAWYBMZ-UHFFFAOYSA-N
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Description

Tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate: is a chemical compound with the molecular formula C13H19N3O2

Biochemical Analysis

Biochemical Properties

tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate: plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, including tyrosine kinases and cyclin-dependent kinases, which are crucial for cell cycle regulation and signal transduction pathways . The nature of these interactions often involves the inhibition of enzyme activity, leading to altered cellular responses.

Cellular Effects

The effects of This compound on cells are profound. It influences cell function by modulating cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is critical for cell growth and survival . Additionally, this compound affects gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of tyrosine kinases and cyclin-dependent kinases, thereby blocking their activity and preventing downstream signaling events . This inhibition can result in the suppression of cell proliferation and induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell growth and alterations in cellular function.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and organ damage, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of This compound is critical for its activity. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound reaches its intended targets and modulates their function effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: One common method involves the condensation of a suitable pyridine derivative with an appropriate carboxylic acid derivative under acidic or basic conditions.

  • Cyclization Reaction: Cyclization of a linear precursor containing the necessary functional groups can also be employed to form the pyrido[3,2-d]pyrimidine core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be performed to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.

  • Substitution Products: Derivatives with different functional groups, potentially leading to new biological activities.

Chemistry:

  • Synthetic Intermediate: The compound can serve as a versatile intermediate in the synthesis of more complex molecules.

  • Catalyst: It may be used as a catalyst or ligand in various chemical reactions.

Biology:

  • Biological Probes: The compound can be used as a probe to study biological systems and processes.

  • Enzyme Inhibitors: It may act as an inhibitor for specific enzymes, aiding in the study of enzyme mechanisms.

Medicine:

  • Drug Development:

  • Pharmacological Studies: It can be used in pharmacological studies to evaluate its effects on biological targets.

Industry:

  • Material Science: The compound may find applications in the development of new materials with unique properties.

  • Chemical Manufacturing: It can be used in the manufacturing of various chemical products.

Comparison with Similar Compounds

  • Pyrido[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.

  • Other carboxylate derivatives: Compounds with similar carboxylate groups may have comparable properties and applications.

Uniqueness:

  • Structural Features: The presence of the tert-butyl group and the specific substitution pattern on the pyrido[3,2-d]pyrimidine core contribute to its unique chemical and biological properties.

  • Biological Activity: The compound may exhibit distinct biological activities compared to similar compounds, making it valuable for specific applications.

Properties

IUPAC Name

tert-butyl 2-methyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9-14-8-11-10(15-9)6-5-7-16(11)12(17)18-13(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXSHLLUAWYBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)CCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

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